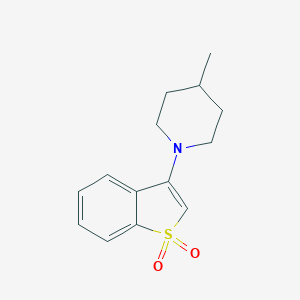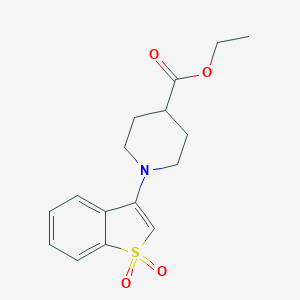![molecular formula C24H24N2O4 B249467 N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide, also known as DMTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzamide derivative and has a chemical formula of C23H24N2O4. DMTB has been studied for its various pharmacological properties, including its potential as an anti-cancer agent and as a modulator of the immune system.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide is not fully understood. However, it has been suggested that N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in lab experiments is its potential toxicity. While N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide. One area of research is the development of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide analogs with improved pharmacological properties. Another area of research is the study of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide's potential as a modulator of the immune system. Further studies are also needed to determine the toxicity and pharmacokinetics of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide in vivo.
Métodos De Síntesis
The synthesis of N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with benzylamine in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), to yield the final product, N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide.
Aplicaciones Científicas De Investigación
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide has also been studied for its potential as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which are important in the body's defense against cancer and viral infections.
Propiedades
Nombre del producto |
N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide |
|---|---|
Fórmula molecular |
C24H24N2O4 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-benzyl-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-13-8-18(14-22(21)30-2)15-23(27)26-20-11-9-19(10-12-20)24(28)25-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
OXUSSASPUMVCRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)






![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
